molecular formula C15H12N2 B073989 3,5-二苯基-1H-吡唑 CAS No. 1145-01-3

3,5-二苯基-1H-吡唑

货号 B073989
CAS 编号: 1145-01-3
分子量: 220.27 g/mol
InChI 键: JXHKUYQCEJILEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Diphenyl-1H-pyrazole is a compound obtained through the condensation of dibenzoylmethane and thiosemicarbazide. It has been studied for various chemical and physical properties, including its synthesis methods, molecular structure, and potential applications in different fields due to its unique characteristics.

Synthesis Analysis

The synthesis of 3,5-Diphenyl-1H-pyrazole involves a condensation reaction between dibenzoylmethane and thiosemicarbazide in acetic acid, utilizing both conventional heating and microwave irradiation methods. This process highlights the compound's accessible synthesis routes for further chemical and pharmacological investigations (Akbas et al., 2017).

Molecular Structure Analysis

The molecular structure of 3,5-Diphenyl-1H-pyrazole has been confirmed through various spectroscopic methods, including IR, ^1H, and ^13C NMR, along with X-ray diffraction. The geometry optimization was performed using density functional theory (DFT) methods, emphasizing the compound’s stable structure suitable for further modification and analysis (Akbas et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 3,5-Diphenyl-1H-pyrazole includes its participation in various chemical reactions, such as photocyclisation with high quantum yield and homolytic cleavage of carbon–halogen bonds assisted by intramolecular radical complexation. These reactions demonstrate the compound's versatility and potential as a building block in organic synthesis (Grimshaw & Silva, 1979).

科学研究应用

  1. 化学合成和结构分析:

    • 合成方法: 3,5-二苯基-1H-吡唑通过涉及二苯甲酮和硫脲等方法的缩合反应合成。通过各种光谱技术确认合成化合物的结构,并使用密度泛函理论(DFT)方法进行几何优化(Akbas et al., 2017)
    • 结构特征: 通过X射线晶体学探索分子的结构,包括苯环与吡唑环形成的二面角,发现其在某些单斜空间群中结晶(Kansız等,2018)
  2. 生物和药理研究:

    • 细胞毒性和氧化效应: 研究了3,5-二苯基-1H-吡唑对人类外周血细胞的细胞毒性和氧化效应,突出了其在医学研究中的潜在应用(Akbas et al., 2017)
    • 抗菌和抗氧化活性: 从3,5-二苯基-1H-吡唑衍生的化合物被合成并评估其对各种细菌的抗菌活性以及其作为腐蚀抑制剂的潜力。它们的化学结构与这些活性相关联,暗示了在抗菌治疗和腐蚀防治中的潜在应用(Sayed et al., 2018)
    • 药理活性: 3,5-二苯基-1H-吡唑的衍生物表现出抗心律失常、镇静和抗血小板聚集活性,暗示了它们在开发新的药理剂中的潜在用途(Bruno et al., 1990)
  3. 电化学和材料科学应用:

    • 电催化反应: 研究了3,5-二苯基-1H-吡唑的电催化N-N偶联和环裂解反应,导致新的杂环化合物的电有机合成。这突显了它在合成有机化学和材料科学中的实用性(Zandi et al., 2021)
    • 腐蚀抑制: 检查了3,5-二苯基-1H-吡唑衍生物作为腐蚀抑制剂,表明它们在保护材料免受腐蚀方面的潜在应用(Ouici et al., 2016)
  4. 理论和计算研究:

    • 振动光谱研究: 对3,5-二苯基-1H-吡唑衍生物进行了详细的振动光谱研究,NMR、HOMO-LUMO、NLO和NBO分析,以了解它们的电子性质和在各个领域的潜在应用(Demir等,2016)
  5. 光学性质和发光:

    • 光致发光性质: 对带有蒽基色团的3,5-二苯基-1H-吡唑衍生物进行研究,揭示了它们的吸收和荧光性质,表明在材料科学和传感器技术中的潜在应用(Dong et al., 2013)

作用机制

C15H12N2C_{15}H_{12}N_{2}C15​H12​N2​

. This compound has been studied for its various properties and potential applications. Here, we will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

It has been used in the synthesis of a highly luminescent pyrazolate-bridged platinum (ii) complex . The bridging pyrazolate ligand in this complex causes a close Pt–Pt interaction

Biochemical Pathways

The compound has been involved in the formation of a luminescent platinum (ii) complex, indicating its potential role in photophysical processes .

Result of Action

The compound has been associated with the generation of a highly luminescent platinum (ii) complex . This suggests that 3,5-Diphenylpyrazole may have potential applications in the field of luminescent materials.

安全和危害

According to the safety data sheet, 3,5-Diphenyl-1H-pyrazole should be handled with care. It is advised to avoid ingestion, inhalation, and contact with skin or eyes . Personal protective equipment should be worn when handling this compound .

未来方向

Research on 3,5-Diphenyl-1H-pyrazole and its derivatives continues to be an active area of study. Future directions could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential applications in various fields .

属性

IUPAC Name

3,5-diphenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHKUYQCEJILEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061565
Record name 1H-Pyrazole, 3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,5-Diphenylpyrazole

CAS RN

1145-01-3
Record name 3,5-Diphenylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1145-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diphenylpyrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazole, 3,5-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrazole, 3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diphenyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrazine monohydrate (2.16 mL) is added to a solution of 1,3-diphenylpropane-1,3-dione (10.0 g) in ethanol (100 mL) and the mixture is heated to 60° C. for 2.5 h forming a white precipitate over this time. Ethanol is removed in vacuo and the residue is taken up in ethyl acetate. The resulting suspension is filtered to give 3,5-diphenyl-1H-pyrazole, 22 (3.44 g) as a white powder. The filtrate is washed with water (2×100 mL), dried over magnesium sulfate and concentrated to give further 3,5-diphenyl-1H-pyrazole, 22 (5.90 g) as a solid.
Quantity
2.16 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

22.4 Grams (0.10 moles) of dibenzoylmethane in 200 ml. of isopropyl alcohol are heated to reflux (approximately 85° C.), and to this is added hydrazine hydrate at a rate sufficient to maintain reflux. Thirty minutes after addition, the reaction is complete. The reaction mixture is permitted to cool and is then poured into water. The desired product as a fine white solid precipitates and is filtered, washed with cold water and dried, yielding 22.1 grams of product, melting point 198.5° C. to 200.5° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

3,5-Diphenyl-2-pyrazoline (21.9 parts) is dissolved in ethylene dichloride (75 parts by volume). There is next added 5% palladium on carbon catalyst (4 parts containing 40% water) is added and the mixture is heated at reflux for 8 hours. There is obtained 3,5-diphenylpyrazole in a 79.3% yield whose melting point ranges from 196° to 200° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
79.3%

Synthesis routes and methods IV

Procedure details

120 parts (1 mol) of acetophenone and 106 parts (1 mol) of benzaldehyde were simultaneously added dropwise at 70° C. to 490 parts (3 mol) of 60% strength by weight sulfuric acid. The mixture was stirred at 70° C. for 2 hours and the phases were then separated. The sulfuricacid phase was initially introduced with 2 parts (0.0133 mol) of sodium iodide and 62.5 parts (1 mol) of 80% strength by weight hydrazine hydrate were added dropwise. The reaction mixture was heated to reflux (116° C.) and the organic phase was added dropwise in the course of60 minutes. In order to keep the temperature at 116° C., water was distilled off. The mixture was stirred at 116° C. for 5 hours, 150 ml of water being distilled off in this process. The mixture was diluted with 500 ml of water, and the precipitate was filtered off at room 30 temperature and washed with water until neutral. After drying, 213.3 partsof 3,5-diphenylpyrazole having a purity of 96% (HPLC) were obtained, which corresponds to a yield of 93.1% of theory. M.p.: 196° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0133 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-Diphenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3,5-Diphenyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3,5-Diphenyl-1H-pyrazole
Reactant of Route 4
3,5-Diphenyl-1H-pyrazole
Reactant of Route 5
3,5-Diphenyl-1H-pyrazole
Reactant of Route 6
3,5-Diphenyl-1H-pyrazole

Q & A

Q1: What is the molecular formula and weight of 3,5-Diphenyl-1H-pyrazole?

A1: 3,5-Diphenyl-1H-pyrazole has the molecular formula C15H12N2 and a molecular weight of 220.27 g/mol. []

Q2: What spectroscopic data is available for 3,5-Diphenyl-1H-pyrazole?

A2: Researchers have characterized 3,5-Diphenyl-1H-pyrazole using various spectroscopic methods, including IR, 1H NMR, and 13C NMR. [, ] These techniques provide detailed information about the compound's structure and bonding.

Q3: Have any crystal structures of 3,5-Diphenyl-1H-pyrazole derivatives been reported?

A3: Yes, several crystal structures of 3,5-Diphenyl-1H-pyrazole derivatives have been reported, including those complexed with metals like copper(II), silver(I), and cobalt(II). [, , , , ] These structures provide insights into the coordination chemistry and potential applications of these compounds.

Q4: How does modifying the structure of 3,5-Diphenyl-1H-pyrazole affect its biological activity?

A4: Research suggests that introducing various substituents on the 3,5-Diphenyl-1H-pyrazole scaffold significantly influences its pharmacological profile. For instance, researchers observed that N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives exhibited notable analgesic activity in mice. [] Similarly, incorporating esters, 2-dialkylaminoethyl ethers, and N-substituted carbamates into the 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole structure led to compounds with depressant, antiarrhythmic, and analgesic activities. []

Q5: Which structural modifications enhance the platelet antiaggregating activity of 3,5-Diphenyl-1H-pyrazole derivatives?

A5: Studies show that introducing specific functional groups, such as propanamides, propanamines, and ethanamines at the 4-hydroxy position of 3,5-Diphenyl-1H-pyrazole, resulted in compounds with enhanced platelet antiaggregating activity, often surpassing the potency of acetylsalicylic acid. []

Q6: What is the impact of incorporating a pyrimidine ring into the 3,5-Diphenyl-1H-pyrazole structure?

A6: Incorporating a pyrimidine ring at the 1-position of 3,5-Diphenyl-1H-pyrazole, specifically creating 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, led to compounds demonstrating notable platelet antiaggregating activity, even surpassing acetylsalicylic acid in some cases. []

Q7: What biological activities have been reported for 3,5-Diphenyl-1H-pyrazole derivatives?

A7: A wide range of biological activities have been reported for 3,5-Diphenyl-1H-pyrazole derivatives, including:

  • Anti-inflammatory activity [, , , , , , ]
  • Analgesic activity [, , , , ]
  • Antipyretic activity [, , ]
  • Antiarrhythmic activity [, , , , ]
  • Hypotensive activity [, , ]
  • Platelet antiaggregating activity [, , , , , , ]
  • Sedative activity [, , , ]
  • Local anesthetic activity [, , , , , , ]

Q8: Have any in vivo studies been conducted to evaluate the efficacy of 3,5-Diphenyl-1H-pyrazole derivatives?

A8: Yes, various studies have investigated the in vivo efficacy of 3,5-Diphenyl-1H-pyrazole derivatives using animal models. These studies have primarily focused on evaluating their anti-inflammatory, analgesic, antipyretic, antiarrhythmic, hypotensive, and sedative effects in mice and rats. [, , , , , , , , ]

Q9: Has 3,5-Diphenyl-1H-pyrazole or its derivatives been tested in clinical trials for any therapeutic indication?

A9: Currently, there are no published reports of clinical trials involving 3,5-Diphenyl-1H-pyrazole or its derivatives for any specific therapeutic indication.

Q10: Does 3,5-Diphenyl-1H-pyrazole exhibit any catalytic activity?

A10: While 3,5-Diphenyl-1H-pyrazole itself is not widely reported as a catalyst, its derivatives, particularly copper(II) complexes, have been explored as potential catalysts in ethylene polymerization reactions. [, ]

Q11: How is 3,5-Diphenyl-1H-pyrazole typically synthesized?

A11: Several methods have been reported for the synthesis of 3,5-Diphenyl-1H-pyrazole:

  • Condensation of dibenzoylmethane with hydrazine hydrate [, ]
  • Reaction of chalcone epoxide with hydrazine hydrate followed by dehydration [, ]
  • One-pot synthesis from chalcones and hydrazine under mechanochemical ball milling [, ]

Q12: What analytical techniques are used to characterize and quantify 3,5-Diphenyl-1H-pyrazole?

A12: Various analytical techniques are employed to characterize and quantify 3,5-Diphenyl-1H-pyrazole and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information. [, ]
  • Infrared (IR) spectroscopy: Reveals functional group presence and bonding information. []
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern. []
  • X-ray diffraction (XRD): Determines the crystal structure and arrangement of molecules. [, , , , ]
  • Elemental analysis: Confirms the elemental composition of the compound. []

Q13: Have computational methods been used to study 3,5-Diphenyl-1H-pyrazole?

A13: Yes, computational chemistry techniques, such as density functional theory (DFT), have been utilized to investigate the geometry optimization of 3,5-Diphenyl-1H-pyrazole. These calculations provide insights into the electronic structure and properties of the molecule. []

Q14: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for 3,5-Diphenyl-1H-pyrazole derivatives?

A14: While QSAR studies have not been extensively reported for 3,5-Diphenyl-1H-pyrazole derivatives, the observed structure-activity relationships suggest their potential application in developing predictive models for specific biological activities. []

Q15: What is known about the stability of 3,5-Diphenyl-1H-pyrazole and its derivatives?

A15: While specific stability data for 3,5-Diphenyl-1H-pyrazole is limited within the provided research, its derivatives, specifically gold(I) complexes with phosphine ligands, exhibited varying degrees of stability in biologically relevant media. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。